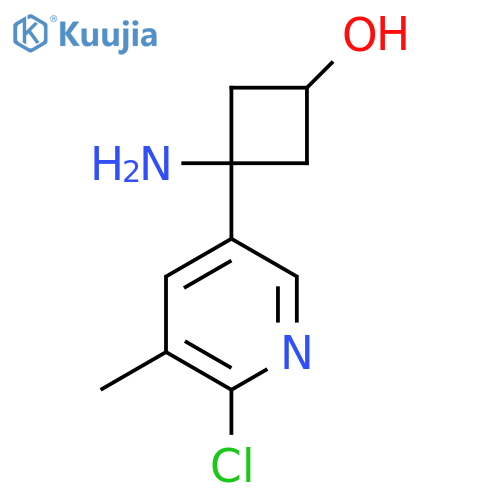

Cas no 2228623-56-9 (3-amino-3-(6-chloro-5-methylpyridin-3-yl)cyclobutan-1-ol)

3-amino-3-(6-chloro-5-methylpyridin-3-yl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-3-(6-chloro-5-methylpyridin-3-yl)cyclobutan-1-ol

- EN300-1993846

- 2228623-56-9

-

- インチ: 1S/C10H13ClN2O/c1-6-2-7(5-13-9(6)11)10(12)3-8(14)4-10/h2,5,8,14H,3-4,12H2,1H3

- InChIKey: SXGKROQUOFWDCE-UHFFFAOYSA-N

- SMILES: ClC1=C(C)C=C(C=N1)C1(CC(C1)O)N

計算された属性

- 精确分子量: 212.0716407g/mol

- 同位素质量: 212.0716407g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 218

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.8

- トポロジー分子極性表面積: 59.1Ų

3-amino-3-(6-chloro-5-methylpyridin-3-yl)cyclobutan-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1993846-2.5g |

3-amino-3-(6-chloro-5-methylpyridin-3-yl)cyclobutan-1-ol |

2228623-56-9 | 2.5g |

$3249.0 | 2023-09-16 | ||

| Enamine | EN300-1993846-1.0g |

3-amino-3-(6-chloro-5-methylpyridin-3-yl)cyclobutan-1-ol |

2228623-56-9 | 1g |

$1658.0 | 2023-05-31 | ||

| Enamine | EN300-1993846-0.05g |

3-amino-3-(6-chloro-5-methylpyridin-3-yl)cyclobutan-1-ol |

2228623-56-9 | 0.05g |

$1393.0 | 2023-09-16 | ||

| Enamine | EN300-1993846-5.0g |

3-amino-3-(6-chloro-5-methylpyridin-3-yl)cyclobutan-1-ol |

2228623-56-9 | 5g |

$4806.0 | 2023-05-31 | ||

| Enamine | EN300-1993846-0.25g |

3-amino-3-(6-chloro-5-methylpyridin-3-yl)cyclobutan-1-ol |

2228623-56-9 | 0.25g |

$1525.0 | 2023-09-16 | ||

| Enamine | EN300-1993846-1g |

3-amino-3-(6-chloro-5-methylpyridin-3-yl)cyclobutan-1-ol |

2228623-56-9 | 1g |

$1658.0 | 2023-09-16 | ||

| Enamine | EN300-1993846-10g |

3-amino-3-(6-chloro-5-methylpyridin-3-yl)cyclobutan-1-ol |

2228623-56-9 | 10g |

$7128.0 | 2023-09-16 | ||

| Enamine | EN300-1993846-0.1g |

3-amino-3-(6-chloro-5-methylpyridin-3-yl)cyclobutan-1-ol |

2228623-56-9 | 0.1g |

$1459.0 | 2023-09-16 | ||

| Enamine | EN300-1993846-0.5g |

3-amino-3-(6-chloro-5-methylpyridin-3-yl)cyclobutan-1-ol |

2228623-56-9 | 0.5g |

$1591.0 | 2023-09-16 | ||

| Enamine | EN300-1993846-10.0g |

3-amino-3-(6-chloro-5-methylpyridin-3-yl)cyclobutan-1-ol |

2228623-56-9 | 10g |

$7128.0 | 2023-05-31 |

3-amino-3-(6-chloro-5-methylpyridin-3-yl)cyclobutan-1-ol 関連文献

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

3-amino-3-(6-chloro-5-methylpyridin-3-yl)cyclobutan-1-olに関する追加情報

Comprehensive Overview of 3-amino-3-(6-chloro-5-methylpyridin-3-yl)cyclobutan-1-ol (CAS No. 2228623-56-9)

The compound 3-amino-3-(6-chloro-5-methylpyridin-3-yl)cyclobutan-1-ol (CAS No. 2228623-56-9) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. Its distinct cyclobutane core, combined with a pyridine substituent, makes it a promising candidate for various applications, particularly in drug discovery and development. Researchers are increasingly exploring its potential as a building block for novel therapeutics, given its ability to modulate biological targets with high specificity.

One of the key features of 3-amino-3-(6-chloro-5-methylpyridin-3-yl)cyclobutan-1-ol is its chiral center, which introduces the possibility of enantioselective synthesis and applications. This aspect is particularly relevant in the context of asymmetric catalysis and the development of chiral drugs, where stereochemistry plays a critical role in efficacy and safety. The presence of the amino and hydroxyl functional groups further enhances its versatility, enabling derivatization for tailored pharmacological properties.

In recent years, the demand for heterocyclic compounds like 3-amino-3-(6-chloro-5-methylpyridin-3-yl)cyclobutan-1-ol has surged, driven by their utility in small-molecule drug design. The pyridine moiety, in particular, is a common pharmacophore found in many FDA-approved drugs, underscoring its importance in medicinal chemistry. This compound’s 6-chloro-5-methylpyridin-3-yl group may contribute to enhanced binding affinity and metabolic stability, making it a valuable scaffold for optimizing drug candidates.

The synthesis of 3-amino-3-(6-chloro-5-methylpyridin-3-yl)cyclobutan-1-ol typically involves multi-step organic reactions, including cycloaddition and amination processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to improve yield and purity, addressing challenges associated with traditional methods. These innovations align with the growing emphasis on green chemistry and sustainable practices in the pharmaceutical industry.

From a commercial perspective, 3-amino-3-(6-chloro-5-methylpyridin-3-yl)cyclobutan-1-ol is available through specialized chemical suppliers, often as a research-grade material. Its CAS No. 2228623-56-9 serves as a unique identifier, facilitating procurement and regulatory compliance. Researchers and manufacturers are advised to verify certificates of analysis (CoA) to ensure quality and consistency, especially when used in high-throughput screening or preclinical studies.

The potential applications of this compound extend beyond pharmaceuticals. For instance, its cyclobutane ring structure has been investigated in material science for designing polymers with unique mechanical properties. Additionally, its amino and hydroxyl groups make it a candidate for ligand design in catalysis, where it could serve as a precursor for metal-organic frameworks (MOFs) or other functional materials.

As the scientific community continues to explore the properties of 3-amino-3-(6-chloro-5-methylpyridin-3-yl)cyclobutan-1-ol, its role in addressing unmet medical needs becomes increasingly apparent. Whether as a lead compound for new therapies or a tool for chemical biology research, this molecule exemplifies the intersection of innovation and practicality in modern chemistry.

2228623-56-9 (3-amino-3-(6-chloro-5-methylpyridin-3-yl)cyclobutan-1-ol) Related Products

- 1892799-57-3(methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate)

- 2034563-25-0(N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide)

- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)

- 1805239-36-4(2-Bromo-4-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine)

- 113003-49-9(α-Chloro-9-anthraldoxime)

- 1396812-25-1(8-1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl-1,4-dioxa-8-azaspiro4.5decane)

- 23755-44-4((3-aminopropoxy)trimethylsilane)

- 2199601-88-0(6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile)

- 1891419-76-3(1-(5-chloro-1H-indol-2-yl)-2-methylpropan-2-ol)

- 1783749-25-6(4-(azetidin-3-yl)methyl-2-bromophenol)